molecular formula C10H11BrO B1443230 3-(4-Bromophenyl)cyclobutanol CAS No. 1183047-51-9

3-(4-Bromophenyl)cyclobutanol

Cat. No.: B1443230
CAS No.: 1183047-51-9
M. Wt: 227.1 g/mol
InChI Key: DUZJORQWSPNAKY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)cyclobutanol (CAS: 1236410-46-0) is a cyclobutanol derivative featuring a strained four-membered cyclobutane ring substituted with a hydroxyl group and a para-bromophenyl moiety. Its molecular formula is C₁₀H₁₁BrO (molecular weight: 227.10 g/mol). The compound exists in two stereoisomeric forms: cis and trans, with the trans isomer (also denoted as (1r,3r)-3-(4-bromophenyl)cyclobutan-1-ol) being more commonly referenced in synthetic studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZJORQWSPNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutanol can be achieved through several methods. One common approach involves the use of epihalohydrins or epoxy alcohol derivatives in a formal [3 + 1]-cycloaddition reaction with 1,1-diborylalkanes . This method provides access to borylated cyclobutanols containing substituents at three of the four positions on the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromophenyl)cyclobutanone.

    Reduction: Formation of 3-(4-Phenyl)cyclobutanol.

    Substitution: Formation of 3-(4-Azidophenyl)cyclobutanol or 3-(4-Cyanophenyl)cyclobutanol.

Scientific Research Applications

3-(4-Bromophenyl)cyclobutanol has several applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.

    Industry: Used in the development of new materials and chemical processes, particularly those requiring brominated intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)cyclobutanol depends on its specific application. In chemical reactions, the bromine atom and the hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Isomeric Forms

  • cis-3-(4-Bromophenyl)cyclobutanol: The cis isomer (CAS: 1183047-51-9) differs in stereochemistry, leading to distinct physical properties. For instance, the spatial arrangement of the hydroxyl and bromophenyl groups affects hydrogen-bonding capabilities and solubility.
  • 3-(4-Bromophenyl)cyclobutanamine: Replacing the hydroxyl group with an amine (-NH₂) alters reactivity. The amine derivative (CAS: 1156296-38-6) can participate in acid-base reactions or act as a ligand in coordination chemistry. This functional group substitution reduces hydrogen-bond donor capacity but introduces nucleophilic character, enabling applications in organocatalysis or pharmaceutical synthesis .

Comparison with Bulkier Cyclobutanol Derivatives

  • The increased steric hindrance from the diphenyl substituents reduces ring strain but may hinder reactivity in polymerization or coupling reactions. NMR data indicate electronic differences due to the extended conjugation of phenyl groups, which could stabilize the ring structure compared to 3-(4-bromophenyl)cyclobutanol .

Comparison with Non-Cyclobutanol Bromophenyl Compounds

  • Unlike this compound, they exhibit notable anti-inflammatory activity by suppressing LPS-induced NO generation in cells . This highlights the role of the core structure in biological activity, as cyclobutanol derivatives are less explored for therapeutic applications.

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Functional Group Stereochemistry Key Applications/Reactivity
This compound C₁₀H₁₁BrO -OH trans Pd-catalyzed ring-opening reactions
cis-3-(4-Bromophenyl)cyclobutanol C₁₀H₁₁BrO -OH cis Synthetic intermediate (data limited)
3-(4-Bromophenyl)cyclobutanamine C₁₀H₁₂BrN -NH₂ cis/trans Potential ligand or pharmaceutical precursor
1-(4-Bromophenyl)-3,3-diphenylcyclobutan-1-ol C₂₂H₁₉BrO -OH - Structural studies, hindered reactivity

Reactivity in Polymerization

This compound has been utilized in Pd-catalyzed ring-opening polymerizations, where the bromine atom facilitates oxidative addition steps. This reactivity is shared with other brominated cyclobutanols but contrasts with non-halogenated analogs, which require additional activating groups .

Hydrogen Bonding and Crystallography

The hydroxyl group in this compound enables hydrogen-bond networks, influencing crystal packing. Computational tools like SHELX and ORTEP-3 have been employed to analyze its crystal structure, revealing similarities to other alcohols in graph set analysis (e.g., R₂²(8) motifs) . In contrast, amine derivatives form weaker N–H···X bonds, leading to less predictable supramolecular architectures .

Biological Activity

3-(4-Bromophenyl)cyclobutanol is an organic compound noted for its unique structural features, including a cyclobutane ring and a hydroxyl group attached to a 4-bromophenyl moiety. Its molecular formula is C10H11BrO, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The synthesis typically occurs under anhydrous conditions to maximize yield and purity.

PropertyValue
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Functional GroupsHydroxyl, Bromine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways. The compound's hydroxyl group enhances its reactivity, potentially allowing it to participate in hydrogen bonding and other interactions critical for biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study reported that the compound reduced cell viability in breast cancer cells by inducing oxidative stress and activating apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory cytokine production, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.

Binding Affinity Studies

Interaction studies have shown that this compound has a notable binding affinity for several biological targets. These studies utilize various assays to assess the compound's effects on enzymatic activities and receptor functions, providing insights into its pharmacological profile.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : The compound significantly reduced cell viability (IC50 = 12 µM) compared to control groups, indicating strong anticancer potential.
  • Investigation of Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects of the compound in a murine model.
    • Method : Measurement of serum cytokines (IL-6, TNF-α) post-treatment.
    • Results : Treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound NameKey FeaturesBiological Activity
3-(4-Chlorophenyl)cyclobutanolChlorine substitution affects reactivityModerate anticancer activity
3-Amino-3-(4-bromophenyl)cyclobutanolAmino group alters reactivityEnhanced anti-inflammatory properties
3-(4-Fluorophenyl)cyclobutanolFluorine substitution influences bindingLimited biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)cyclobutanol
Reactant of Route 2
3-(4-Bromophenyl)cyclobutanol

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